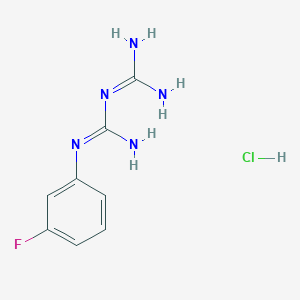

1-(3-Fluorophenyl)biguanide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(3-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYOYHXLNBELKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369643 | |

| Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-49-4 | |

| Record name | Imidodicarbonimidic diamide, N-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)biguanide Hydrochloride

Abstract: This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 1-(3-Fluorophenyl)biguanide hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and ensure a reproducible, high-yield outcome. We will cover the strategic selection of the synthetic pathway, a detailed reaction mechanism, a step-by-step experimental workflow, and rigorous methods for purification and characterization, all while emphasizing critical safety protocols.

Introduction and Strategic Overview

Biguanide derivatives are a cornerstone of medicinal chemistry, most famously represented by Metformin, a first-line treatment for type II diabetes. The biguanide moiety (-NH-C(=NH)-NH-C(=NH)-NH2) is a potent pharmacophore due to its high basicity and ability to form multiple hydrogen bonds, enabling interaction with various biological targets.[1][2] The introduction of a fluorine atom, as in 1-(3-Fluorophenyl)biguanide, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical applications.[2]

The most direct and industrially scalable approach for synthesizing 1-arylbiguanides is the acid-catalyzed condensation of an aniline salt with dicyandiamide (cyanoguanidine).[4][5] This method is selected for its operational simplicity, use of readily available and inexpensive starting materials, and generally clean conversion to the desired product, which often crystallizes directly from the reaction mixture.[4]

The Chemistry of Synthesis: Mechanism and Rationale

The synthesis proceeds via the reaction of 3-fluoroaniline hydrochloride with dicyandiamide in an aqueous medium under reflux.

Reaction Scheme:

3-Fluoroaniline + Dicyandiamide --(HCl, H₂O, Δ)--> this compound

The reaction is an acid-catalyzed nucleophilic addition to the nitrile group of dicyandiamide. The key steps are:

-

Protonation of Dicyandiamide: In the acidic medium, the nitrile nitrogen of dicyandiamide is protonated, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the activated nitrile carbon.

-

Proton Transfer & Tautomerization: A series of proton transfers and tautomerization events occur, leading to the formation of the stable, resonance-delocalized biguanidinium cation.

-

Salt Formation: The positively charged biguanidinium ion associates with the chloride anion from the hydrochloric acid to form the final salt, this compound.

Using the hydrochloride salt of the aniline starting material is crucial. It ensures the presence of the necessary acid catalyst and prevents the self-polymerization of dicyandiamide, which can occur under basic conditions. Water serves as an excellent, safe solvent that facilitates the dissolution of the reactants and allows for efficient heat transfer during reflux.

Experimental Protocol

This section details the complete, step-by-step workflow for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

All quantitative data for the reactants are summarized in the table below.

| Compound Name | Formula | M.W. ( g/mol ) | Amount | Moles | Role |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 11.11 g | 0.10 | Reactant |

| Dicyandiamide | C₂H₄N₄ | 84.08 | 8.41 g | 0.10 | Reactant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~8.3 mL | ~0.10 | Reactant/Catalyst |

| Deionized Water | H₂O | 18.02 | 100 mL | - | Solvent |

Synthesis Workflow

Caption: Synthetic workflow for 1-(3-Fluorophenyl)biguanide HCl.

Detailed Step-by-Step Methodology

-

Preparation of 3-Fluoroaniline Hydrochloride: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-fluoroaniline (11.11 g, 0.10 mol) and 50 mL of deionized water. Place the flask in an ice bath and, with stirring, slowly add concentrated hydrochloric acid (~8.3 mL, ~0.10 mol) dropwise. The addition is exothermic; maintain the temperature below 30 °C. Stir for 15 minutes until a clear solution of the anilinium salt is formed.

-

Reaction: To this solution, add dicyandiamide (8.41 g, 0.10 mol). The mixture will form a slurry. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100-105 °C) using a heating mantle. Maintain reflux with continuous stirring for 4 hours. The solids will gradually dissolve, and the product may begin to precipitate during the reflux period.

-

Isolation of Crude Product: After 4 hours, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystallization. Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold (0-5 °C) deionized water (2x 20 mL) to remove unreacted starting materials and then with a small amount of cold ethanol to aid in drying.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and add the minimum amount of boiling deionized water required to fully dissolve the solid (start with ~50-60 mL). Once dissolved, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization of the purified product.

-

Final Product Handling: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum at 60 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Product Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Parameter | Method | Expected Result | Reference |

| Appearance | Visual Inspection | White to off-white crystalline solid | - |

| Molecular Formula | - | C₈H₁₁ClFN₅ | [6] |

| Molecular Weight | - | 231.66 g/mol | [6][7] |

| Melting Point | Capillary Melting Point Apparatus | 231-235 °C | [6][7] |

| FT-IR (KBr, cm⁻¹) | Infrared Spectroscopy | ~3400-3100 (N-H str.), ~1650 (C=N str.), ~1550 (N-H bend), ~1250 (C-F str.) | |

| ¹H NMR (DMSO-d₆, δ ppm) | NMR Spectroscopy | 7.0-7.5 (m, 4H, Ar-H), ~7.6 (br s, NH), ~9.5 (br s, NH) | [8][9] |

| ¹³C NMR (DMSO-d₆, δ ppm) | NMR Spectroscopy | ~162 (d, C-F), ~158 (C=N), ~131 (d, Ar C-H), ~115 (d, Ar C-H), ~108 (d, Ar C-H) | [9] |

Safety and Handling

Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[10]

-

3-Fluoroaniline: Toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[11][12][13] Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Dicyandiamide: May cause mild skin or eye irritation upon contact. Minimize dust generation during handling.[14][15]

-

Hydrochloric Acid: Highly corrosive and can cause severe skin burns and eye damage.[16][17] Vapors can cause respiratory irritation.[18] Always handle with extreme care, using acid-resistant gloves, a face shield, and a vapor respirator if necessary.[17][19] Remember to always add acid to water , never the other way around, to control the exothermic dilution process.[10][16]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. By following the detailed protocol and adhering to the specified safety precautions, researchers can confidently produce this valuable compound for further investigation in pharmaceutical and chemical research. The chosen synthetic route is efficient, scalable, and grounded in established chemical principles, making it an excellent procedure for both academic and industrial laboratory settings.

References

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

-

ChemicalSafetyFacts.org. (n.d.). Hydrochloric Acid. Retrieved from [Link]

-

OMAL. (n.d.). Hydrochloric Acid Hazard and How to Stay Safe. Retrieved from [Link]

-

VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2024). Dicyandiamide - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Retrieved from [Link]

-

Jarucha, P., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(23), 7149. Retrieved from [Link]

-

Tassé, M., & Wuest, J. D. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 843-851. Retrieved from [Link]

-

Jarucha, P., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. Retrieved from [Link]

-

Martins, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1279–1301. Retrieved from [Link]

-

Cingolani, G. M., & Pigini, M. (2014). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials, 7(5), 4103-4116. Retrieved from [Link]

-

LeBel, O., et al. (2004). A practical guide to arylbiguanides: Synthesis and structural characterization. Canadian Journal of Chemistry, 82(12), 1749-1763. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2015). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Medicinal Chemistry, 5(9), 419-425. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. Retrieved from [Link]

- Google Patents. (2013). CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization.

-

Martins, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Wang, G., et al. (2021). Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application. Polymer Chemistry, 12(28), 4033-4055. Retrieved from [Link]

- Google Patents. (n.d.). CH259684A - Process for the preparation of a biguanide derivative.

-

ResearchGate. (n.d.). Determination of polyhexamethylene biguanide hydrochloride. Retrieved from [Link]

-

Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7175. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 132-143. Retrieved from [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 6. This compound | 2267-49-4 [chemicalbook.com]

- 7. 2267-49-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. lgcstandards.com [lgcstandards.com]

- 9. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 17. Hydrochloric Acid - Chemical Safety Facts [chemicalsafetyfacts.org]

- 18. ehs.com [ehs.com]

- 19. omal.in [omal.in]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-(3-Fluorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a family renowned for its significant pharmacological activities, most notably in the management of type 2 diabetes. While direct, extensive research on the 3-fluoro substituted variant remains nascent, its structural analogy to well-characterized biguanides like metformin and phenformin, as well as halogenated phenylbiguanides, provides a strong foundation for elucidating its probable mechanisms of action. This guide synthesizes the current understanding of biguanide pharmacology to propose a detailed, evidence-based framework for the molecular and cellular effects of this compound. We will explore its likely primary target, the AMP-activated protein kinase (AMPK) pathway, and consider potential secondary activities, including interactions with serotonin receptors. This document is intended to serve as a comprehensive resource for researchers, providing both foundational knowledge and practical experimental designs to further investigate this promising compound.

Introduction: The Biguanide Legacy and the Advent of Fluorinated Analogs

The biguanide family, characterized by two linked guanidine groups, has a rich history in medicinal chemistry.[1] Metformin, the most prescribed oral anti-diabetic agent globally, stands as a testament to the therapeutic potential of this structural scaffold.[1][2] The primary mechanism of biguanides in glycemic control is attributed to the suppression of hepatic gluconeogenesis and enhancement of peripheral glucose uptake.[2] Recent research has also unveiled their potential in cancer therapeutics.[2][3]

The introduction of a fluorine atom to the phenyl ring of a biguanide, as in this compound, is a strategic medicinal chemistry approach. Fluorine substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to protein targets. While the specific implications of the 3-fluoro substitution on this biguanide are yet to be fully elucidated, we can infer its likely biological activities based on the extensive knowledge of related compounds.

The Core Mechanism: Activation of the Cellular Energy Sensor, AMPK

The central hypothesis for the mechanism of action of this compound revolves around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][6]

Indirect AMPK Activation via Mitochondrial Complex I Inhibition

Biguanides like metformin are known to indirectly activate AMPK by inhibiting the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[1][7] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[7][8] The elevated AMP levels allosterically activate AMPK, triggering a cascade of downstream metabolic effects.[6][8]

The proposed pathway is as follows:

Figure 1: Proposed indirect activation of AMPK by 1-(3-Fluorophenyl)biguanide via inhibition of Mitochondrial Complex I.

Downstream Metabolic Consequences of AMPK Activation

Activated AMPK orchestrates a shift in cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Key downstream effects include:

-

Inhibition of Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes in the gluconeogenic pathway in the liver, reducing hepatic glucose output.

-

Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and adipose tissue, enhancing glucose uptake from the bloodstream.

-

Inhibition of Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[5]

-

Modulation of mTOR Signaling: AMPK can inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation, which underlies the interest in biguanides for cancer therapy.[4][5]

Potential Secondary Mechanism: Interaction with Serotonin Receptors

While AMPK activation is the most probable primary mechanism, the structural similarity of this compound to 1-(3-Chlorophenyl)biguanide (m-CPBG) suggests a potential interaction with serotonin (5-HT) receptors. m-CPBG is a potent and selective agonist of the 5-HT3 receptor subtype.[9][10]

5-HT3 Receptor Agonism

5-HT3 receptors are ligand-gated ion channels predominantly found in the peripheral and central nervous systems. Their activation is involved in processes such as nausea, vomiting, and anxiety.[9] It is plausible that this compound may also act as a 5-HT3 receptor agonist, which could contribute to its overall pharmacological profile and potential side effects.

Quantitative Data for the Analogous 1-(3-Chlorophenyl)biguanide:

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT3 | 0.002 µM | [10] |

| 5-HT1A | 10 µM | [10] |

| 5-HT2 | 10 µM | [10] |

This table highlights the high affinity and selectivity of the chloro-analog for the 5-HT3 receptor.

Figure 2: Hypothesized interaction of 1-(3-Fluorophenyl)biguanide with the 5-HT3 receptor.

Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanisms of action for this compound, the following experimental workflows are recommended.

Investigating AMPK Activation

Objective: To determine if this compound activates AMPK in a cellular context.

Methodology: Western Blotting for Phospho-AMPK

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, L6 myotubes) in appropriate growth medium.

-

Treatment: Treat cells with varying concentrations of this compound for a specified time course (e.g., 1, 6, 12, 24 hours). Include a positive control (e.g., metformin or AICAR) and a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total AMPKα or β-actin).

Figure 3: Workflow for assessing AMPK activation by Western Blotting.

Assessing Mitochondrial Respiration

Objective: To determine if this compound inhibits mitochondrial complex I.

Methodology: High-Resolution Respirometry (e.g., Seahorse XF Analyzer)

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Treatment: Treat cells with this compound.

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP: An uncoupling agent to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial respiration.

-

-

Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of the compound on basal respiration, ATP production, and maximal respiratory capacity. A decrease in basal and maximal respiration is indicative of Complex I inhibition.

Evaluating 5-HT3 Receptor Binding and Activity

Objective: To determine the binding affinity and functional activity of this compound at the 5-HT3 receptor.

Methodology: Radioligand Binding Assay and Functional Assay

-

Radioligand Binding Assay:

-

Use cell membranes expressing the 5-HT3 receptor.

-

Perform a competitive binding assay with a known radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron) and increasing concentrations of this compound.

-

Determine the Ki value to quantify binding affinity.

-

-

Functional Assay (e.g., Calcium Imaging):

-

Use a cell line expressing the 5-HT3 receptor and loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Apply this compound and measure the change in intracellular calcium concentration, which indicates ion channel opening upon receptor activation.

-

Determine the EC50 value to quantify functional potency.

-

Conclusion and Future Directions

The mechanism of action of this compound is most likely centered on the activation of the AMPK pathway through the inhibition of mitochondrial Complex I, a hallmark of the biguanide class. This positions the compound as a promising candidate for research in metabolic disorders and oncology. Additionally, the potential for 5-HT3 receptor agonism warrants investigation, as it could influence the compound's therapeutic applications and side effect profile.

Future research should focus on conducting the outlined experimental protocols to confirm these hypothesized mechanisms. Further studies could also explore the compound's pharmacokinetic profile, in vivo efficacy in animal models of diabetes and cancer, and a comprehensive safety assessment. A thorough understanding of its molecular and cellular effects will be crucial for unlocking the full therapeutic potential of this compound.

References

-

Fluorinated N, N'-Diarylureas as AMPK Activators. PMC - PubMed Central. [Link]

-

Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. NIH. [Link]

-

The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. [Link]

-

Fluorinated N,N'-diarylureas as AMPK Activators. PubMed. [Link]

-

Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. University of Huddersfield Repository. [Link]

-

AMP-activated protein kinase (AMPK) activation by biguanides in MDBK... ResearchGate. [Link]

-

The pro-drug C13 activates AMPK by two distinct mechanisms. PMC - NIH. [Link]

-

Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. [Link]

-

AMPK activators: mechanisms of action and physiological activities. PMC - PubMed Central. [Link]

Sources

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated N, N’-Diarylureas as AMPK Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated N,N'-diarylureas as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1-(3-Chlorophenyl)biguanide hydrochloride | 2113-05-5 [smolecule.com]

- 10. caymanchem.com [caymanchem.com]

The Biological Versatility of 1-(3-Fluorophenyl)biguanide Hydrochloride: A Technical Guide to Putative Mechanisms and Research Frontiers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmacological research, the biguanide scaffold has proven to be a cornerstone, most notably exemplified by the anti-diabetic drug metformin. This technical guide delves into the biological activities of a specific analog, 1-(3-Fluorophenyl)biguanide hydrochloride . It is imperative to state from the outset that, as of the current scientific literature, this compound remains largely uncharacterized. Consequently, this guide is structured not as a definitive summary of established facts, but as an expert synthesis of probable mechanisms and activities, drawing from the well-documented pharmacology of the broader biguanide class and, most critically, from its structurally similar chemical cognates. Our objective is to provide a robust, scientifically-grounded framework for researchers seeking to investigate this promising, yet enigmatic, molecule.

Section 1: The Biguanide Heritage - A Foundation in Metabolic Regulation

The biguanide functional group is intrinsically linked to the regulation of cellular energy homeostasis. The primary mechanism of action for biguanides like metformin is the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in ATP production and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy balance is a critical activating signal for AMP-activated protein kinase (AMPK), a master regulator of metabolism.[3]

Core Putative Mechanism: AMPK Activation

Activated AMPK orchestrates a cascade of downstream effects aimed at restoring energy balance:

-

Inhibition of Anabolic Processes: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes such as gluconeogenesis in the liver, and protein and fatty acid synthesis.

-

Stimulation of Catabolic Processes: Conversely, AMPK promotes ATP-generating pathways like fatty acid oxidation and glucose uptake.

The potential for this compound to act via this pathway is a primary hypothesis, given its core biguanide structure.

Experimental Workflow: Investigating AMPK Activation

A foundational experiment to test this hypothesis would involve treating a relevant cell line (e.g., HepG2 hepatocytes) with this compound and assessing the phosphorylation status of AMPK and its downstream targets.

Caption: Workflow for assessing AMPK activation via Western Blot.

Section 2: The Halogen Effect - A Paradigm Shift Towards Neuropharmacology

While the metabolic activity of biguanides is well-established, the introduction of a halogenated phenyl group can dramatically alter the pharmacological profile. The most compelling evidence for this comes from the closely related analog, 1-(3-Chlorophenyl)biguanide hydrochloride , which is a potent and high-affinity agonist of the 5-HT3 serotonin receptor.[4][5] This receptor is a ligand-gated ion channel, and its activation is implicated in a variety of physiological processes, including nausea, vomiting, and anxiety.[4]

Given the bioisosteric similarity between fluorine and chlorine, it is highly probable that this compound also interacts with the 5-HT3 receptor. The nature of this interaction (agonist, antagonist, or modulator) would require empirical determination.

Hypothesized Primary Target: 5-HT3 Receptor

The 5-HT3 receptor is a pentameric assembly of subunits surrounding a central ion pore. Agonist binding induces a conformational change that opens the channel, allowing for the influx of cations and subsequent neuronal depolarization.

Sources

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-(3-Chlorophenyl)biguanide hydrochloride | 2113-05-5 [smolecule.com]

- 5. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Phenylbiguanides: A Deep Dive into Structure-Activity Relationships for Enhanced Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biguanide scaffold, famously represented by the anti-diabetic drug metformin, has demonstrated a remarkable versatility in medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas, including oncology. The strategic introduction of fluorine into the phenyl ring of phenylbiguanide derivatives has emerged as a powerful tool to modulate their pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated phenylbiguanides, with a particular focus on their anticancer properties. We will explore the causal effects of fluorine substitution on molecular properties, target engagement, and metabolic stability. This document will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in the field.

Introduction: The Rising Prominence of Fluorinated Phenylbiguanides

Biguanides are a class of compounds characterized by two connected guanidine groups.[1] While metformin is the most well-known biguanide, the parent compound, phenylbiguanide, has also been a subject of interest in medicinal chemistry.[2][3] The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can profoundly influence the electronic properties of the molecule.[5][6]

In the context of phenylbiguanides, fluorination of the phenyl ring has been shown to significantly enhance their anticancer activity.[1] These fluorinated derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines. This guide will dissect the critical aspects of their SAR, providing a roadmap for the rational design of novel and more effective fluorinated phenylbiguanide-based therapeutic agents.

The Impact of Fluorine Substitution on Physicochemical Properties and Metabolism

The introduction of fluorine onto the phenyl ring of a biguanide can dramatically alter its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

-

Lipophilicity: Fluorine is more lipophilic than hydrogen, and its incorporation generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake.[6][7]

-

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can influence the pKa of the biguanide moiety, affecting its ionization state at physiological pH and its potential for ionic interactions with biological targets.

-

Metabolic Stability: A key advantage of fluorination is the increased metabolic stability of the compound. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] This often leads to a longer in vivo half-life and improved bioavailability. For instance, substitution at the para-position of a phenyl ring can protect the ring from hydroxylation, a common metabolic pathway.[8]

Structure-Activity Relationship (SAR) of Fluorinated Phenylbiguanides in Oncology

The Critical Role of the Fluorophenyl Moiety

Studies have consistently shown that the presence of a fluorinated phenyl group is a key determinant of the anticancer activity of these biguanide derivatives. For instance, derivatives with a 3,4-difluorophenyl group have exhibited significant anti-proliferative effects.

Influence of Fluorine Position

The position of the fluorine atom(s) on the phenyl ring has a profound impact on the biological activity. While direct comparative studies on a full set of isomers are limited, general principles from fluorinated drug design suggest that:

-

Para-substitution: Often enhances metabolic stability by blocking P450-mediated hydroxylation.[8] This can lead to increased in vivo exposure.

-

Ortho- and Meta-substitution: Can influence the conformation of the molecule and its binding to the target protein. The specific effects are highly dependent on the topology of the binding site. A review of various anticancer compounds indicates that ortho-fluoro substitution can sometimes lead to better inhibitory activity compared to meta or para substitutions.[2]

Quantitative SAR Insights

While a detailed quantitative structure-activity relationship (QSAR) study specifically for a broad range of fluorinated phenylbiguanides is not yet published, the available data on IC50 values for various derivatives against different cancer cell lines highlight the potential of these compounds. For example, certain n-heptyl-containing biguanide derivatives with fluorinated phenyl groups have shown IC50 values in the low micromolar range (2.21–9.59 µM) against several human cancer cell lines, performing significantly better than the parent compound proguanil.[1]

Table 1: Anticancer Activity of Representative Fluorinated Phenylbiguanide Derivatives

| Compound ID | Substitution on Phenyl Ring | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference |

| 10a | 4-Trifluoromethoxy | n-heptyl | A549 (Lung) | 3.12 | [1] |

| 10b | 4-Trifluoromethoxy | n-heptyl | HCT116 (Colon) | 2.21 | [1] |

| 10c | 4-Trifluoromethoxy | n-heptyl | HepG2 (Liver) | 4.56 | [1] |

| 11d | 3,4-Difluoro | n-heptyl | BGC823 (Gastric) | 9.59 | [1] |

Note: This table is compiled from available data and is not an exhaustive list of all fluorinated phenylbiguanide derivatives.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Emerging evidence suggests that the anticancer effects of some fluorinated phenylbiguanides are mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.

As depicted in the diagram, ligand binding to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote cancer cell proliferation and survival. Fluorinated phenylbiguanides are thought to inhibit the activation of EGFR, thereby blocking these downstream signals and exerting their anti-proliferative effects.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated phenylbiguanide and for the evaluation of its anticancer activity.

Synthesis of 1-(3,4-Difluorophenyl)biguanide Hydrochloride

This protocol describes a common method for the synthesis of phenylbiguanides from the corresponding aniline and dicyandiamide.[4][9]

Materials:

-

3,4-Difluoroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Distilled Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 3,4-difluoroaniline (1 equivalent) and dicyandiamide (1.1 equivalents).

-

Add a mixture of concentrated hydrochloric acid (2 equivalents) and distilled water.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(3,4-difluorophenyl)biguanide hydrochloride.

-

Dry the purified product under vacuum. Characterize the final product by NMR and Mass Spectrometry.

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated phenylbiguanide compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenylbiguanide compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The structure-activity relationship of fluorinated phenylbiguanides presents a compelling area for further investigation. Systematic studies involving a broader range of fluorination patterns on the phenyl ring are needed to build more predictive QSAR models. Furthermore, elucidating the precise binding interactions of these compounds with their molecular targets, such as EGFR, through techniques like X-ray crystallography and molecular modeling will provide invaluable insights for the design of next-generation inhibitors with enhanced potency and selectivity.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information.

-

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Derivatives. Benchchem.

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information.

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. ResearchGate.

-

Phenylbiguanide. Wikipedia.

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.

-

A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed.

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate.

-

Biological aspects of fluorine. Wikipedia.

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate.

-

IC50 values against the biguanide derivatives on cancer cell lines. ResearchGate.

-

lines ic50 values: Topics by Science.gov. Science.gov.

-

The chemistry of biguanides. Royal Society of Chemistry.

-

Synthetic accesses to biguanide compounds. National Center for Biotechnology Information.

-

The main approaches for the synthesis of biguanides. The core structure... ResearchGate.

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

-

Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. The University of Huddersfield Repository.

-

Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'. PubMed.

-

The synthesis and characterization of Bis- (biguanide-p-phenyl) methane. ResearchGate.

-

Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5. National Center for Biotechnology Information.

-

Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 7. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Fluorophenyl)biguanide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 1-(3-Fluorophenyl)biguanide hydrochloride, a halogenated derivative of the biguanide class of molecules. Drawing upon the well-established pharmacology of biguanides such as metformin and phenformin, and considering the influence of aryl substitution, this document elucidates the compound's probable mechanisms of action. The primary focus is on two key areas: the canonical biguanide effects on cellular energy metabolism via inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK), and a likely novel activity as an agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental guidance to explore the therapeutic potential of this compound in metabolic disorders, oncology, and neurology.

Introduction: The Biguanide Scaffold and the Significance of Fluorination

Biguanides are a class of drugs historically used for their antihyperglycemic properties.[1] The archetypal biguanide, metformin, is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin sensitivity.[2][3] Phenformin, a more lipophilic analogue, was withdrawn from many markets due to a higher risk of lactic acidosis but has shown potent anti-cancer effects in preclinical studies.[4][5] The shared mechanism of these compounds involves the inhibition of mitochondrial respiratory chain complex I.[6]

The introduction of a fluorine atom to a phenyl group in this compound suggests a strategic medicinal chemistry approach. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity and selectivity.[7][8][9][10] The high electronegativity and small size of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced potency and a modified pharmacological profile compared to its non-fluorinated or chloro-substituted counterparts.[3][11][12][13]

This guide will dissect the potential therapeutic targets of this compound by first examining its expected role as a mitochondrial complex I inhibitor and AMPK activator, and then exploring its probable function as a 5-HT3 receptor agonist, a property observed in the closely related compound, 1-(3-chlorophenyl)biguanide.[14][15]

Core Therapeutic Target 1: Mitochondrial Complex I and AMPK Signaling

The foundational mechanism of action for biguanides is the mild and transient inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[6] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. This shift in cellular energy status is a critical signal that allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[16]

Mechanism of Action: A Cascade of Metabolic Reprogramming

The activation of AMPK by this compound is predicted to initiate a signaling cascade that shifts the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

-

Inhibition of Gluconeogenesis: Activated AMPK phosphorylates and inactivates key enzymes in the gluconeogenic pathway in the liver, such as fructose-1,6-bisphosphatase, leading to reduced hepatic glucose output.

-

Stimulation of Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and adipose tissue, enhancing glucose uptake from the circulation.

-

Inhibition of mTORC1 Signaling: A crucial downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[17] This is achieved through the phosphorylation and activation of TSC2 (Tuberous Sclerosis Complex 2), a negative regulator of mTORC1. The suppression of mTORC1 signaling has profound effects on cell growth, proliferation, and autophagy, making it a key target in cancer therapy.

Experimental Workflow for Investigating Mitochondrial Respiration and AMPK Activation

To empirically validate the effects of this compound on this pathway, a series of well-established in vitro assays can be employed.

| Parameter | Assay | Expected Outcome with this compound |

| Mitochondrial Respiration | Seahorse XF Cell Mito Stress Test | Decrease in basal and maximal oxygen consumption rate (OCR) |

| AMPK Activation | Western Blot for phosphorylated AMPK (p-AMPKα Thr172) | Increased phosphorylation of AMPKα at Threonine 172 |

| Downstream Target Engagement | Western Blot for phosphorylated ACC (p-ACC Ser79) | Increased phosphorylation of Acetyl-CoA Carboxylase at Serine 79 |

Experimental Protocol 1: Assessment of Mitochondrial Respiration

This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the effect of this compound on cellular oxygen consumption.[16][18][19][20]

Materials:

-

Seahorse XFe96/24 Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Cell line of interest (e.g., HepG2 for metabolic studies, various cancer cell lines)

-

Culture medium

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.

-

Compound Preparation: Prepare a stock solution of this compound and dilute it to the desired final concentrations in Seahorse XF assay medium.

-

Assay Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium containing the different concentrations of the test compound.

-

Incubation: Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour prior to the assay.

-

Seahorse XF Assay: Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) and place the cell plate in the Seahorse XF analyzer.

-

Data Acquisition: Measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine key parameters of mitochondrial function.

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Protocol 2: Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPKα at Thr172 using Western blotting.[2][4][14][21]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-AMPKα (Thr172) antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Visualization of the AMPK Signaling Pathway

Figure 1: Proposed signaling pathway of this compound via AMPK activation.

Potential Therapeutic Target 2: The 5-HT3 Receptor

Beyond its metabolic effects, evidence from structurally similar compounds suggests that this compound may act as an agonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor.[14][15] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid depolarization of neurons in the central and peripheral nervous systems.[22]

Rationale for 5-HT3 Receptor Agonism

The compound 1-(m-chlorophenyl)biguanide (m-CPBG) is a well-characterized potent and selective 5-HT3 receptor agonist.[12][21] Given the similar electronic properties and steric profile of fluorine and chlorine, it is highly probable that this compound shares this activity. Agonism at 5-HT3 receptors can have diverse physiological effects, including modulation of neurotransmitter release (e.g., dopamine, GABA), and influences on nausea, vomiting, anxiety, and gastrointestinal motility.[1][23][24]

Downstream Consequences of 5-HT3 Receptor Activation

Activation of the 5-HT3 receptor, a non-selective cation channel, leads to the influx of Na+ and Ca2+ ions, resulting in neuronal depolarization.[22] This can trigger a variety of downstream events:

-

Neurotransmitter Release: Activation of presynaptic 5-HT3 receptors can facilitate the release of other neurotransmitters, contributing to complex modulatory effects on neuronal circuits.[24]

-

Calcium Signaling: The influx of calcium can activate various intracellular signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), which can, in turn, influence gene expression and synaptic plasticity.[7]

Experimental Workflow for Investigating 5-HT3 Receptor Activity

To determine if this compound is a 5-HT3 receptor agonist, radioligand binding assays and functional electrophysiological studies are essential.

| Parameter | Assay | Expected Outcome with this compound |

| Receptor Binding | Radioligand Binding Assay (e.g., using [3H]granisetron) | Competitive displacement of the radioligand, indicating binding to the 5-HT3 receptor |

| Functional Activity | Whole-cell Patch-clamp Electrophysiology | Induction of an inward current in cells expressing 5-HT3 receptors |

Experimental Protocol 3: Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.[25][26]

Materials:

-

Cell membranes prepared from cells expressing recombinant 5-HT3 receptors (e.g., HEK293 cells)

-

[3H]granisetron (or another suitable 5-HT3 receptor radioligand)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known 5-HT3 receptor antagonist like ondansetron)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]granisetron, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site binding model to determine the Ki (inhibitory constant) of this compound.

Experimental Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the functional activation of 5-HT3 receptors by this compound.[8][9][10][15][27]

Materials:

-

Cell line expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells or transfected HEK293 cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular and intracellular recording solutions

-

This compound

-

A known 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) as a positive control

-

A known 5-HT3 receptor antagonist (e.g., ondansetron) for confirming specificity

Procedure:

-

Cell Preparation: Plate the cells on coverslips for recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Recording: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Apply the extracellular solution containing various concentrations of this compound to the cell using a perfusion system.

-

Data Recording: Record the induced membrane currents.

-

Data Analysis: a. Measure the peak amplitude of the inward current at each concentration. b. Construct a concentration-response curve and fit it with the Hill equation to determine the EC50 (half-maximal effective concentration) and Hill slope. c. Confirm the specificity of the response by co-application with a 5-HT3 receptor antagonist.

Visualization of the 5-HT3 Receptor Activation and Downstream Effects

Figure 2: Proposed mechanism of this compound as a 5-HT3 receptor agonist.

Therapeutic Implications and Future Directions

The dual potential activity of this compound as both an AMPK activator and a 5-HT3 receptor agonist presents a unique therapeutic profile.

-

Oncology: The inhibition of mitochondrial respiration and subsequent AMPK-mediated mTORC1 suppression are well-established anti-cancer strategies.[17] The potential for 5-HT3 receptor modulation could offer additional benefits, such as managing chemotherapy-induced nausea and vomiting.[28][29]

-

Metabolic Disorders: The AMPK-activating properties suggest therapeutic potential in type 2 diabetes and other metabolic syndromes, similar to other biguanides.

-

Neurological and Psychiatric Disorders: Modulation of the 5-HT3 receptor is a validated approach for treating conditions like anxiety and irritable bowel syndrome.[30][31][32] The interplay between metabolic and serotonergic systems is an emerging area of research, and a compound with dual activity could offer novel therapeutic avenues.

Future research should focus on confirming the specific activity of this compound at these targets, determining its potency and selectivity, and exploring its efficacy in relevant preclinical disease models. The influence of the 3-fluoro substitution on the pharmacokinetic and pharmacodynamic properties of the compound compared to other biguanides will be a critical aspect of these investigations.

Conclusion

This compound is a promising pharmacological agent with at least two high-potential therapeutic targeting pathways. Its biguanide core strongly suggests activity as a mitochondrial complex I inhibitor and subsequent AMPK activator, with significant implications for metabolic diseases and cancer. Furthermore, the 3-fluorophenyl substitution, by analogy to its chloro-counterpart, points towards a likely role as a 5-HT3 receptor agonist, opening up therapeutic possibilities in neurological and psychiatric conditions. The experimental frameworks provided in this guide offer a clear path for the scientific community to rigorously evaluate these potential mechanisms and unlock the full therapeutic promise of this intriguing molecule.

References

-

Cairns, S. A., Shalet, S., Marshall, A. J., & Hartog, M. (1977). A comparison of phenformin and metformin in the treatment of maturity onset diabetes. Diabete & Metabolisme, 3(3), 183–188. Retrieved from [Link]

-

Zhong, W., et al. (2014). Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva). PLoS ONE, 9(8), e104718. Retrieved from [Link]

-

Henderson, R. M. (1991). Physiological and pharmacological properties of 5-HT3 receptors - A patch clamp-study. University of Dundee. Retrieved from [Link]

-

Costacurta, G., et al. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 22(12), 6421. Retrieved from [Link]

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

-

Kilpatrick, G. J., Butler, A., Burridge, J., & Oxford, A. W. (1990). 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist. European Journal of Pharmacology, 182(1), 193–197. Retrieved from [Link]

-

Fink, K., & Göthert, M. (1994). The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(1), 20–24. Retrieved from [Link]

-

Kaneez, F., & White, M. (2004). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. Journal of Biomedicine and Biotechnology, 2004(2), 75–86. Retrieved from [Link]

-

Berger, W., & Mehnert, H. (1987). The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment. Diabete & Metabolisme, 13(5 Pt 2), 624–629. Retrieved from [Link]

-

Faerber, L., et al. (2007). Role of 5-HT3 Receptors in the Antidepressant Response. Pharmaceuticals, 3(3), 793–806. Retrieved from [Link]

-

Fletcher, S., et al. (1996). Labelling of 5-HT3 receptor recognition sites in the rat brain using the agonist radioligand [3H]meta-chlorophenylbiguanide. British Journal of Pharmacology, 117(7), 1477–1485. Retrieved from [Link]

-

Lummis, S. C. R. (2004). 5-HT3 Receptors. Journal of Biological Chemistry, 279(51), 52771–52775. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of biguanides and PDI on mitochondrial respiration, gluconeogenesis, and glucose production. Retrieved from [Link]

-

Campbell, A. D., Womer, D. E., & Simon, J. R. (1995). The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes. European Journal of Pharmacology, 290(2), 157–162. Retrieved from [Link]

-

Glennon, R. A., et al. (2003). Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study. Bioorganic & Medicinal Chemistry, 11(20), 4449–4454. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of biguanides metformin and phenformin. Retrieved from [Link]

-

Wang, J., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 11(8), 2475–2493. Retrieved from [Link]

-

Khan, S., et al. (2021). Metabolic Rewiring in Response to Biguanides is Mediated by mROS/HIF-1a in Malignant Lymphocytes. Cell Reports, 35(11), 109251. Retrieved from [Link]

-

Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605–643. Retrieved from [Link]

-

Manzoor, S., et al. (2021). 5-HT3 receptor antagonism a potential therapeutic approach for the treatment of depression and other disorders. Current Neuropharmacology, 19(9), 1545–1559. Retrieved from [Link]

-

Ramakrishna, V. S., et al. (2012). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Young Pharmacists, 4(4), 277–285. Retrieved from [Link]

-

Ma, J., et al. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols, 2(1), 100277. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). Retrieved from [Link]

-

Liang, W., et al. (2023). A Method for Real-Time Assessment of Mitochondrial Respiration Using Murine Corneal Biopsy. Investigative Ophthalmology & Visual Science, 64(11), 33. Retrieved from [Link]

-

De Luca, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2530. Retrieved from [Link]

-

Labcompare. (2024). Good Method to Study Mitochondrial Respiration. Retrieved from [Link]

-

Bhatt, S., et al. (2021). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Neuropharmacology, 19(9), 1545–1559. Retrieved from [Link]

-

Thompson, A. J., & Lummis, S. C. R. (2011). Allosteric modulation of the 5-HT3 receptor. Current Neuropharmacology, 9(1), 48–54. Retrieved from [Link]

Sources

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Rewiring in Response to Biguanides is Mediated by mROS/HIF-1a in Malignant Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. [PDF] Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning | Semantic Scholar [semanticscholar.org]

- 10. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labcompare.com [labcompare.com]

- 21. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 23. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Labelling of 5-HT3 receptor recognition sites in the rat brain using the agonist radioligand [3H]meta-chlorophenylbiguanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 5-HT3 receptor antagonism a potential therapeutic approach for the treatment of depression and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Allosteric modulation of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Fluorophenyl)biguanide Hydrochloride and its Mechanistic Relationship to Metformin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The biguanide class of molecules has been a cornerstone in the management of type 2 diabetes for decades, with metformin being the preeminent example. This technical guide provides a comprehensive exploration of a structurally related analogue, 1-(3-Fluorophenyl)biguanide hydrochloride. We delve into its chemical characteristics, plausible synthetic routes, and, most critically, its anticipated biological activities in relation to metformin. This whitepaper serves as a resource for researchers in metabolic diseases, oncology, and medicinal chemistry, offering a structured understanding of this compound and a framework for its further investigation.

Introduction: The Biguanide Legacy and the Advent of Metformin

Biguanides are a class of drugs that lower blood glucose levels and have been in clinical use since the 1950s.[1] Their defining chemical feature is the presence of two guanidine moieties linked by a nitrogen atom. While early biguanides like phenformin and buformin were withdrawn from many markets due to an increased risk of lactic acidosis, metformin has established an exemplary safety and efficacy profile, becoming the first-line oral therapeutic for type 2 diabetes worldwide.[2]

Metformin's primary mechanism of action is the reduction of hepatic glucose production, largely through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] This activation is primarily indirect, resulting from the inhibition of mitochondrial respiratory chain complex I.[4] This guide will explore this compound, a derivative of metformin, and discuss its potential as a modulator of similar pathways.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential therapeutic agent. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2267-49-4 | [5] |

| Molecular Formula | C₈H₁₁ClFN₅ | [5] |

| Molecular Weight | 231.66 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 231-235 °C | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of 1-arylbiguanides is well-documented in the chemical literature. A common and efficient method involves the reaction of an appropriate aniline hydrochloride with dicyandiamide.[6] This approach can be readily adapted for the synthesis of this compound.

Proposed Synthetic Protocol

This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Fluoroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

Formation of 3-Fluoroaniline Hydrochloride: Dissolve 3-fluoroaniline in ethanol. Slowly add an equimolar amount of concentrated hydrochloric acid while stirring in an ice bath. The hydrochloride salt will precipitate. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Reaction with Dicyandiamide: In a round-bottom flask, combine 3-fluoroaniline hydrochloride and an equimolar amount of dicyandiamide in water.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, should precipitate. If not, the solution can be concentrated under reduced pressure. Filter the crude product and wash with cold water. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Comparative Analysis with Metformin: A Mechanistic Perspective

The structural similarity between this compound and metformin suggests a potential overlap in their biological activities, particularly concerning the activation of AMPK.

Metformin's Mechanism of Action: The AMPK Pathway

Metformin's primary therapeutic effect is mediated through the activation of AMP-activated protein kinase (AMPK).[3] This activation is not direct but rather a consequence of cellular energy stress induced by metformin's inhibition of mitochondrial respiratory chain complex I.[4] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, which in turn phosphorylates a multitude of downstream targets to restore energy balance.

Key downstream effects of AMPK activation by metformin include:

-

Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose output from the liver.[3]

-

Increased Glucose Uptake in Muscle: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle cells, enhancing glucose uptake from the circulation.

-